2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate ortho ester to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole and pyridazine rings can be reduced under strong reducing conditions, although this is less common.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has been explored for various scientific research applications, including:
Medicinal Chemistry: Due to its unique structure, it has potential as a lead compound for developing new drugs targeting various diseases.
Biological Studies: It can be used as a probe to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings are known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolothiadiazines, which share structural similarities but differ in their specific functional groups and pharmacological activities. For example, triazolothiadiazines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties . The unique combination of the ethoxyphenyl, sulfanyl, and piperidinyl groups in 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone distinguishes it from these related compounds and may confer distinct biological activities.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-3-28-17-6-4-16(5-7-17)21-23-22-18-8-9-19(24-26(18)21)29-14-20(27)25-12-10-15(2)11-13-25/h4-9,15H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGEWCTAGXRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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